Lipophilicity (XLogP) Differentiates Ethyl Ester from Methyl Analog for Membrane Permeability and Solubility Tuning
Ethyl furo[3,2-b]pyridine-5-carboxylate exhibits a higher calculated lipophilicity (XLogP = 1.9) compared to its methyl ester analog (LogP = 1.61) [1]. This 0.29 log unit increase corresponds to approximately a 1.95-fold higher octanol-water partition coefficient, which can meaningfully alter membrane permeability and solubility profiles in early-stage drug discovery. The ethyl ester provides a favorable balance between aqueous solubility and passive diffusion, often desirable for optimizing oral bioavailability in lead optimization campaigns.
| Evidence Dimension | Lipophilicity (XLogP/LogP) |
|---|---|
| Target Compound Data | XLogP = 1.9 |
| Comparator Or Baseline | Methyl furo[3,2-b]pyridine-5-carboxylate: LogP = 1.61 |
| Quantified Difference | ΔLogP = 0.29 (1.95-fold higher partition coefficient) |
| Conditions | Calculated using XLogP3 algorithm; values from chemical database records. |
Why This Matters
For procurement, the ethyl ester offers a distinct lipophilicity profile that can be critical for tuning ADME properties without altering the core scaffold.
- [1] Chem960. Ethyl furo[3,2-b]pyridine-5-carboxylate (CAS: 182691-69-6). XLogP: 1.9. https://m.chem960.com/cas/182691696/ View Source
